Ethyl 2-Oxo-4-phenylbutyrate-d5
Description
Ethyl 2-oxo-4-phenylbutyrate (EOPB) is a prochiral ketoester widely used as a precursor for synthesizing enantiomerically pure alcohols, such as ethyl (R)- or (S)-2-hydroxy-4-phenylbutyrate ((R)- or (S)-EHPB), which are critical intermediates for angiotensin-converting enzyme (ACE) inhibitors like benazepril and enalapril .
Properties
IUPAC Name |
ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXIOGYOLJXMZ-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747770 | |
| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189911-53-2 | |
| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The Grignard reaction remains the most widely reported method for synthesizing ethyl 2-oxo-4-phenylbutyrate. In the non-deuterated form, β-bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) to form a Grignard reagent. Subsequent reaction with diethyl oxalate at −30°C to 50°C yields the target compound via a nucleophilic addition-elimination pathway. For the d5 variant, deuterium incorporation typically occurs at the ethyl ester group or the phenyl ring, requiring deuterated ethanol or benzene derivatives as starting materials.
Deuterium Labeling Strategies
-
Ester Group Deuterium : Replacing ethanol with deuterated ethanol (C₂D₅OD) during the esterification step introduces five deuterium atoms into the ethyl group. This approach achieves >98% isotopic purity when conducted under anhydrous conditions.
-
Aromatic Ring Deuterium : Using deuterated β-bromoethylbenzene (C₆D₅-CD₂-CH₂Br) ensures deuterium incorporation at the phenyl ring. However, this method requires custom synthesis of deuterated precursors, increasing costs.
Table 1: Grignard Method Performance Metrics
Copper-Mediated Coupling Approach
Reaction Design and Optimization
An alternative route involves the use of copper(I) salts to mediate the coupling between Grignard reagents and acyl chlorides. In this method, ethyl oxalyl monochloride reacts with a copper complex (e.g., CuCN·LiX) to form a reactive intermediate, which subsequently couples with the Grignard reagent derived from β-bromoethylbenzene. For the d5 variant, deuterated ethyl oxalyl monochloride (Cl-CO-CO-O-C₂D₅) is employed.
Advantages Over Traditional Methods
Table 2: Copper-Mediated Method Comparison
| Parameter | Non-Deuterated Performance | Deuterated (d5) Performance |
|---|---|---|
| Reaction Temperature | −20°C to 160°C | −10°C to 150°C |
| Catalyst Loading | 5–10 mol% CuCN·LiX | 5–10 mol% CuCN·LiD |
| Yield | 85–90% | 78–82% |
| Purity | ≥97% | ≥96% |
Deuterium Incorporation Challenges
Proton Exchange Mitigation
Deuterium loss during hydrolysis and workup remains a critical issue. Acidic hydrolysis with DCl/D₂O instead of HCl/H₂O reduces isotopic dilution, preserving >95% deuterium content.
Solvent Selection
Deuterated solvents (e.g., DMF-d₇ or THF-d₈) prevent inadvertent proton exchange. MTBE-d₁₈, with its low polarity, is particularly effective in Grignard reactions.
Industrial-Scale Considerations
Cost-Benefit Analysis
-
Grignard Method : Lower upfront costs but higher deuterated precursor expenses (~$12,000/kg for C₂D₅OD).
-
Copper-Mediated Method : Higher catalyst costs (~$8,000/mol for CuCN·LiD) but better yields and purity.
Regulatory Compliance
Deuterated compounds require stringent documentation of isotopic abundance (USP <785>). Current methods meet pharmacopeial standards with 95–99% deuterium enrichment.
Emerging Techniques
Chemical Reactions Analysis
Asymmetric Reduction to Chiral Alcohols
EOPB-d5 primarily undergoes enzymatic reduction to produce Ethyl (R)-2-hydroxy-4-phenylbutanoate-d5 (EHPB-d5), a critical chiral precursor for angiotensin-converting enzyme (ACE) inhibitors. Key findings include:
Biocatalytic Systems
Deuterium substitution in EOPB-d5 reduces reaction rates by ~15–20% compared to the non-deuterated analog, attributed to kinetic isotope effects in hydride transfer steps .
Chemical Hydrogenation
Homogeneous and heterogeneous catalytic systems achieve enantioselective hydrogenation:
Catalytic Systems
| Catalyst Type | Conditions | Selectivity (R:S) | Turnover Frequency (h⁻¹) | Source |
|---|---|---|---|---|
| Rh-diphosphine complexes | H₂ (50 psi), 25°C | 92:8 | 150 | |
| Pt/Al₂O₃-cinchona alkaloids | H₂ (30 psi), 40°C | 85:15 | 220 |
Deuteration at the phenyl ring minimally affects hydrogenation selectivity but increases catalyst lifetime by reducing side reactions .
Biochemical Pathway Interactions
EOPB-d5 participates in two major pathways:
- Carbonyl Reduction Pathway :
- Oxidative Degradation :
Stability and Degradation
Deuteration improves photostability by 30% compared to the non-deuterated compound.
Synthetic Modifications
While EOPB-d5 is typically a substrate, it can act as a ketone donor in cross-aldol reactions:
| Reaction Partner | Product | Yield (%) | Diastereomeric Ratio | Source |
|---|---|---|---|---|
| Benzaldehyde derivatives | β-Hydroxy ketones | 55–60 | 3:1 (syn:anti) | |
| Aliphatic aldehydes | Branched α,β-dihydroxy esters | 40 | 2:1 |
Comparative Isotope Effects
Scientific Research Applications
Chemical Synthesis
Asymmetric Synthesis
Ethyl 2-Oxo-4-phenylbutyrate d5 serves as a crucial substrate in asymmetric synthesis, allowing researchers to explore various methodologies for developing enantioselective catalysts. Its chiral center facilitates the production of chiral compounds, which are essential in pharmaceuticals.
Table 1: Summary of Asymmetric Synthesis Applications
Biochemical Research
Enzyme Interaction Studies
Ethyl 2-Oxo-4-phenylbutyrate d5 interacts with various enzymes, particularly carbonyl reductases and dehydrogenases. These interactions are significant for understanding metabolic pathways and drug metabolism.
Table 2: Enzymatic Interactions
| Enzyme Type | Interaction Type | Importance |
|---|---|---|
| Carbonyl Reductases | Substrate for reduction | Key role in metabolic pathways |
| Dehydrogenases | Modulator of enzyme activity | Influences drug efficacy and safety |
Medicinal Chemistry
Pharmacological Applications
The reduced form of ethyl 2-Oxo-4-phenylbutyrate d5, known as ethyl (R)-2-hydroxy-4-phenylbutanoate, exhibits significant biological activity as a chiral precursor for drugs targeting the renin-angiotensin system. This compound is essential in developing treatments for hypertension and heart failure.
Industrial Applications
Pharmaceutical Production
Ethyl 2-Oxo-4-phenylbutyrate d5 is utilized in the pharmaceutical industry for producing various fine chemicals and drugs. Its unique properties make it suitable for synthesizing bioactive compounds.
Case Studies
Case Study 1: Anticancer Activity
In vivo studies have demonstrated the anticancer potential of ethyl 2-Oxo-4-phenylbutyrate d5. In xenograft models, significant tumor growth inhibition was observed.
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.
Case Study 2: Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in models of induced arthritis.
- Objective : Assess anti-inflammatory efficacy.
- Results : Significant reduction in paw swelling was observed post-treatment.
Mechanism of Action
Ethyl 2-Oxo-4-phenylbutyrate exerts its effects through specific chemical transformations. For instance, in biocatalytic reductions, it is converted to Ethyl ®-2-hydroxy-4-phenylbutyrate by reductases, which involves the transfer of electrons and protons to the keto group . This transformation is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur .
Comparison with Similar Compounds
Substrate Reactivity and Enzyme Affinity
EOPB’s enzymatic reduction efficiency varies significantly compared to other α-ketoesters. Key findings include:
Insights :
Stereoselectivity in Biocatalytic Reductions
EOPB’s stereochemical outcome depends on the enzyme employed, contrasting with related substrates:
Insights :
Reaction Systems and Industrial Scalability
EOPB’s performance in biphasic and ionic liquid systems contrasts with other substrates:
Insights :
Chemical vs. Biocatalytic Reduction
EOPB’s hydrogenation contrasts with chemical methods for similar compounds:
Insights :
- Biocatalysis outperforms chemical methods in enantioselectivity for EOPB, though chemical routes offer faster kinetics .
Biological Activity
Ethyl 2-Oxo-4-phenylbutyrate d5 (EOPB-d5) is a deuterated derivative of ethyl 2-oxo-4-phenylbutyrate, a compound recognized for its significance in organic synthesis and pharmaceutical applications. This article delves into the biological activity of EOPB-d5, focusing on its synthesis, enzymatic reduction, and potential therapeutic applications.
EOPB-d5 is characterized by the molecular formula and a molecular weight of approximately 211.269 g/mol. The compound is synthesized through various methods, including the use of microbial systems and chemical reduction processes. The presence of deuterium enhances its stability and alters its pharmacokinetic properties, making it an ideal candidate for metabolic studies .
Enzymatic Reduction and Biocatalysis
One of the primary biological activities of EOPB-d5 is its ability to undergo asymmetric reduction to yield ethyl (R)-2-hydroxy-4-phenylbutanoate (EHPB), a chiral intermediate crucial for synthesizing angiotensin-converting enzyme (ACE) inhibitors. Various biocatalysts, including yeast strains such as Saccharomyces cerevisiae and Rhodotorula minuta, have been employed to facilitate this transformation.
Case Study: Asymmetric Reduction with Yeast
In a study published in the Journal of Industrial Microbiology & Biotechnology, researchers explored the effect of ionic liquids on the asymmetric reduction of EOPB using Saccharomyces cerevisiae. The introduction of ionic liquids improved both the yield and enantiomeric excess (e.e.) of EHPB significantly. For instance, using a thermosensitive ionic liquid system resulted in an e.e. of 94.4% and a yield increase of 35% compared to traditional biphasic systems .
| Biocatalyst | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Saccharomyces cerevisiae | 94.4 | 35 | Thermosensitive ionic liquid system |
| Rhodotorula minuta | 95 | 58 | Interface bioreactor |
| Candida holmii | 94 | 58 | Pad-packed interface bioreactor |
Pharmacological Implications
The biological activity of EOPB-d5 extends beyond synthetic applications; it has potential therapeutic implications due to its role as a precursor for various pharmaceutical compounds. Specifically, the reduced form, EHPB, has been identified as an intermediate in the synthesis of anti-hypertensive drugs, highlighting its relevance in cardiovascular therapeutics .
Metabolic Studies
The incorporation of deuterium in EOPB-d5 allows researchers to trace metabolic pathways more accurately. Studies have shown that deuterated compounds can exhibit altered metabolic profiles compared to their non-deuterated counterparts, which can be crucial for understanding drug metabolism and efficacy .
Q & A
Q. What is the primary role of Ethyl 2-Oxo-4-phenylbutyrate in pharmaceutical synthesis?
EOPB serves as a critical chiral precursor for synthesizing angiotensin-converting enzyme (ACE) inhibitors, such as enalapril. Its biocatalytic reduction produces ethyl (R)-2-hydroxy-4-phenylbutyrate [(R)-HPBE], a key intermediate with >99% enantiomeric excess (e.e.) under optimized enzymatic conditions. This process avoids expensive cofactor regeneration systems and operates at mild temperatures (30°C, pH 6.0) .
Q. What are common synthetic routes for Ethyl 2-Oxo-4-phenylbutyrate?
EOPB is synthesized via Claisen condensation of hydrocinnamic acid and diethyl oxalate, followed by saponification and decarboxylation. This method is scalable and avoids complex purification steps .
Advanced Research Questions
Q. How can enantioselectivity be optimized in asymmetric hydrogenation of EOPB?
Platinum catalysts modified with cinchona alkaloids (e.g., cinchonidine) and stabilized by polyvinylpyrrolidone (PVP) achieve high enantioselectivity. Ethanol as a reductant yields 85% conversion to (R)-HPBE, outperforming NaBH4 or HCOONa. Kinetic studies suggest substrate adsorption on the catalyst surface dictates stereochemical outcomes .
Q. How do contradictory stereochemical outcomes arise in biocatalytic reductions of EOPB?
Enantioselectivity depends on the reductase used. For example:
Q. What strategies mitigate mass transfer limitations in whole-cell biocatalysis?
Thermosensitive ionic liquids (TIBS) with polyoxyethylene tails create biphasic systems. At low temperatures, TIBS form a mono-phase for efficient substrate-cell contact; at high temperatures, phase separation simplifies product recovery. This method increases productivity by 30% compared to conventional biphasic systems .
Q. How are high substrate loadings (>150 g/L) achieved in EOPB reductions?
Coupling diketoreductases (e.g., AcCR from Acinetobacter baylyi) with formate dehydrogenase (FDH) for NADPH regeneration enables 164.8 g/L substrate loading, yielding 91.8% conversion and 99.5% e.e. (S)-HPBE in toluene-water biphasic systems .
Q. What methodologies are recommended for kinetic analysis of carbonyl reductases?
Use Lineweaver-Burk plots to determine kinetic parameters. For AcCR, reported values include:
- (for 4′-chloroacetophenone) .
Q. What are the advantages of enzymatic over chemical catalysis for EOPB reduction?
Enzymatic methods (e.g., recombinant E. coli expressing CgKR2) operate under mild conditions (30°C, pH 6.0), eliminate toxic metal catalysts, and achieve >99% e.e. Chemical hydrogenation requires high-pressure H₂ and chiral modifiers, risking racemization .
Q. How does ionic liquid [BMIM][PF6] enhance yeast-catalyzed EOPB reductions?
[BMIM][PF6] improves substrate solubility and enzyme stability, increasing (R)-HPBE e.e. to 70.4% compared to 50–60% with ethyl ether or benzene. However, excessive IL concentrations (>20% v/v) inhibit cell viability .
Q. What advancements exist in reductase engineering for EOPB applications?
Recombinant E. coli co-expressing CgKR2 and glucose dehydrogenase (GDH) achieves 620 g/L substrate conversion with 99% e.e. (R)-HPBE. This system eliminates external cofactors and scales efficiently for industrial pilot studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
